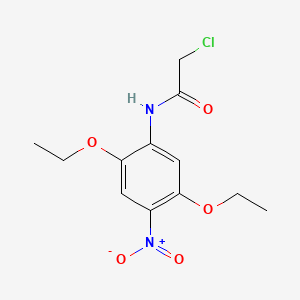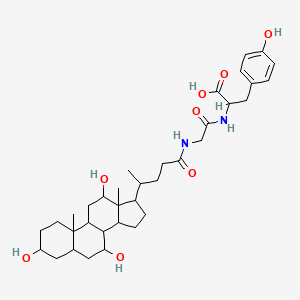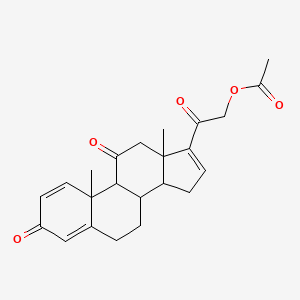
2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide is an organic compound with the molecular formula C12H15ClN2O5. This compound is part of the acetamide family and is characterized by the presence of a chloro group, two ethoxy groups, and a nitro group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide typically involves the reaction of 2,5-diethoxy-4-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,5-diethoxy-4-nitroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of 2-amino-N-(2,5-diethoxy-4-nitrophenyl)acetamide.
Hydrolysis: Formation of 2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetic acid.
Scientific Research Applications
2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethoxy-2-nitrophenyl)acetamide
- 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide
- N-(4,5-dichloro-2-nitrophenyl)acetamide
Uniqueness
2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide is unique due to the presence of two ethoxy groups, which can influence its solubility, reactivity, and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H15ClN2O5 |
|---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
2-chloro-N-(2,5-diethoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H15ClN2O5/c1-3-19-10-6-9(15(17)18)11(20-4-2)5-8(10)14-12(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,14,16) |
InChI Key |
VJJPBOCGXIAJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCl)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/no-structure.png)


![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
![4-[(4-Methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12294966.png)
![2-[4-(2-aminobutylamino)quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/structure/B12294967.png)
